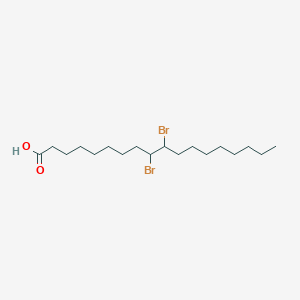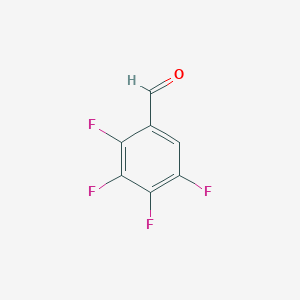
9,10-Dibromooctadecanoic acid
描述
9,10-Dibromooctadecanoic acid, also known as 9,10-dibromostearic acid, is a halogenated fatty acid with the molecular formula C₁₈H₃₄Br₂O₂. It is a derivative of octadecanoic acid (stearic acid) where two bromine atoms are substituted at the 9th and 10th carbon positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dibromooctadecanoic acid typically involves the bromination of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where octadecanoic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperatures and agitation to ensure uniform bromination. The product is subsequently purified through techniques such as recrystallization or distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions
9,10-Dibromooctadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to octadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: It can undergo oxidation to form dibromo derivatives of higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of octadecanoic acid.
Oxidation: Formation of dibromo derivatives with higher oxidation states.
科学研究应用
9,10-Dibromooctadecanoic acid has several scientific research applications:
Environmental Science: Used in the development of nanocatalysts for water purification.
Materials Chemistry: Employed in the synthesis of advanced materials with unique surface properties.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with cellular membranes and proteins.
Industrial Applications: Utilized in the production of brominated vegetable oils and other brominated compounds used as flame retardants and emulsifiers.
作用机制
The mechanism of action of 9,10-dibromooctadecanoic acid involves its interaction with molecular targets through its bromine atoms. These bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The compound’s hydrophobic tail allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes .
相似化合物的比较
Similar Compounds
9,10-Dichlorooctadecanoic acid: Similar in structure but with chlorine atoms instead of bromine.
9,10-Diiodooctadecanoic acid: Contains iodine atoms at the 9th and 10th positions.
9,10-Difluorooctadecanoic acid: Fluorine atoms replace the bromine atoms.
Uniqueness
9,10-Dibromooctadecanoic acid is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes this compound particularly useful in applications requiring moderate reactivity and stability .
属性
IUPAC Name |
9,10-dibromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34Br2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHXSKUOVZUHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275840 | |
| Record name | 9,10-dibromooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-94-3, 18485-62-6 | |
| Record name | 9,10-Dibromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019117943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-dibromooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)


![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)









![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
